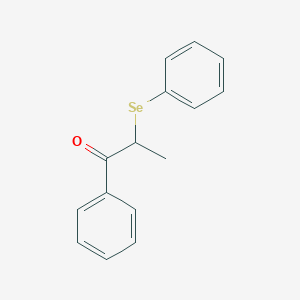
1-Propanone, 1-phenyl-2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-phenyl-2-(phenylseleno)- is an organic compound with the molecular formula C15H14OSe It is a derivative of propiophenone, where a phenylseleno group is attached to the second carbon of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanone, 1-phenyl-2-(phenylseleno)- can be synthesized through several methods. One common approach involves the reaction of propiophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for 1-Propanone, 1-phenyl-2-(phenylseleno)- are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, followed by standard purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-phenyl-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding hydrocarbon.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the phenylseleno group, depending on the desired product.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Propiophenone or its derivatives.
Substitution: Compounds with different functional groups replacing the phenylseleno group.
Scientific Research Applications
1-Propanone, 1-phenyl-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-phenyl-2-(phenylseleno)- involves its ability to undergo various chemical transformations. The phenylseleno group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity suggests it may modulate oxidative stress and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound, lacking the phenylseleno group.
1-Phenyl-2-propanone: A related compound with a different substitution pattern.
Phenylacetone: Another structurally similar compound with different chemical properties.
Uniqueness
1-Propanone, 1-phenyl-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
42858-33-3 |
|---|---|
Molecular Formula |
C15H14OSe |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
1-phenyl-2-phenylselanylpropan-1-one |
InChI |
InChI=1S/C15H14OSe/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI Key |
ZWKLZAPMDBFHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















